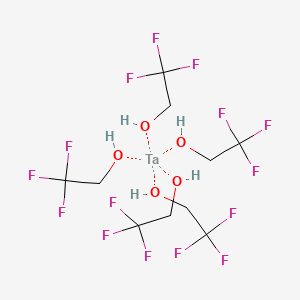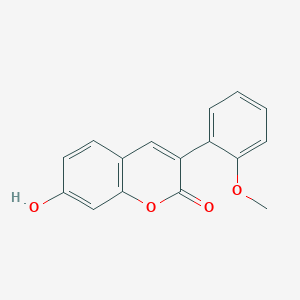
7-Hydroxy-3-(2-methoxyphenyl)coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-(2-methoxyphenyl)coumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The compound this compound is particularly interesting due to its unique structure, which includes a hydroxy group at the 7th position and a methoxyphenyl group at the 3rd position of the coumarin core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(2-methoxyphenyl)coumarin typically involves the Pechmann condensation reaction. This reaction is carried out by heating resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or a strong acid ion exchange resin . The reaction conditions usually involve refluxing the mixture for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
7-Hydroxy-3-(2-methoxyphenyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin core can be reduced to form a dihydrocoumarin derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 7-keto-3-(2-methoxyphenyl)coumarin.
Reduction: Formation of 7-hydroxy-3-(2-methoxyphenyl)dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used
科学的研究の応用
作用機序
The mechanism of action of 7-Hydroxy-3-(2-methoxyphenyl)coumarin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: It disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: Lacks the methoxyphenyl group, making it less hydrophobic and less potent in certain applications.
3-(4-Methoxyphenyl)-4-hydroxycoumarin: Similar structure but with different substitution patterns, leading to variations in biological activity.
Uniqueness
7-Hydroxy-3-(2-methoxyphenyl)coumarin is unique due to its specific substitution pattern, which enhances its biological activities compared to other coumarin derivatives. The presence of both hydroxy and methoxyphenyl groups contributes to its potent antioxidant, antimicrobial, and anticancer properties .
特性
分子式 |
C16H12O4 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC名 |
7-hydroxy-3-(2-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)13-8-10-6-7-11(17)9-15(10)20-16(13)18/h2-9,17H,1H3 |
InChIキー |
YOZYYWMSBIRAEG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


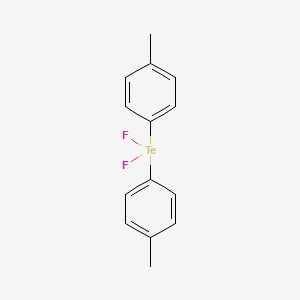
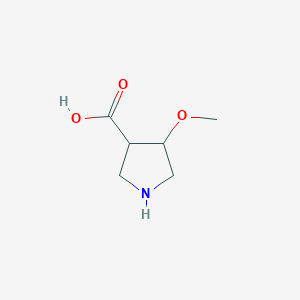
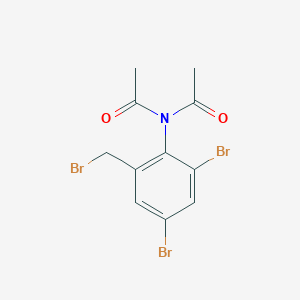
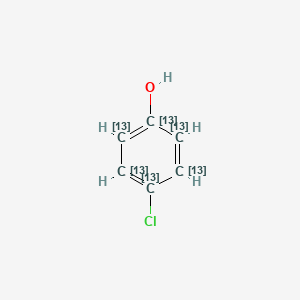
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
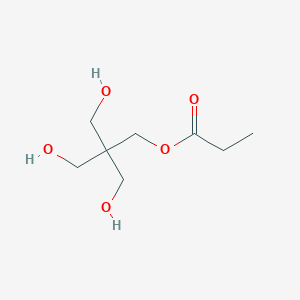

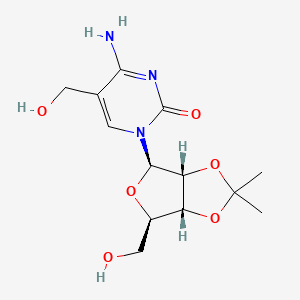
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
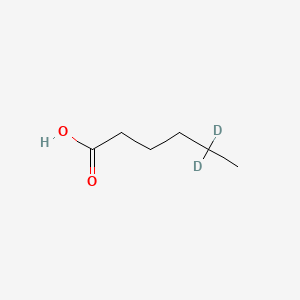
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)


